4-Bromo-3-(trifluoromethyl)benzyl bromide

描述

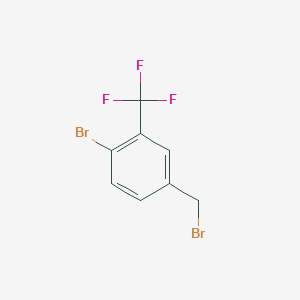

4-Bromo-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides[][3].

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions[][3].

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile[][3].

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions[][3].

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed[][3].

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones[][3].

科学研究应用

Organic Synthesis

Intermediate in Synthesis

4-Bromo-3-(trifluoromethyl)benzyl bromide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be utilized in the synthesis of fluorinated compounds, which are often sought after for their unique properties in pharmaceuticals and agrochemicals.

Reactions and Yields

The compound has been successfully used in several reactions, including:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic substitution | DMF, 60°C | 89% |

| Ether cleavage with HBr | Reflux at 100-105°C | 99.1% |

| Coupling reactions | Inert atmosphere with potassium carbonate | 69.6% |

These reactions illustrate its utility in producing high yields of desired products under controlled conditions.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, compounds derived from this bromide have shown efficacy against Leishmania donovani, a parasite responsible for leishmaniasis. A study demonstrated that specific derivatives inhibited the proliferation of L. donovani promastigotes with EC50 values in the low micromolar range .

Case Study: Inhibition Studies

A notable case study involved synthesizing piperazine derivatives containing this compound. These derivatives were tested for their ability to inhibit L. donovani, showcasing promising results that suggest potential therapeutic applications against parasitic infections.

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing fluorinated polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique properties to the resultant materials, making them suitable for applications in coatings and electronic components.

Synthesis of Fluorinated Materials

The compound can be used to synthesize fluorinated materials through radical polymerization techniques, leading to products that exhibit improved performance in harsh environments.

Analytical Chemistry

Characterization Techniques

this compound is also employed as a standard compound in analytical chemistry for calibrating instruments and validating methods due to its well-defined structure and properties. Its vibrational characteristics have been investigated using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR), contributing to the understanding of similar compounds .

作用机制

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

相似化合物的比较

- 4-Bromo-2-(trifluoromethyl)benzyl bromide

- 4-Bromo-3-(difluoromethyl)benzyl bromide

- 4-Bromo-3-(trifluoromethyl)phenyl bromide

Uniqueness: 4-Bromo-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .

生物活性

4-Bromo-3-(trifluoromethyl)benzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

- Chemical Formula : C₈H₅Br₂F₃

- Melting Point : 52–53 °C

- CAS Number : 1159512-68-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Notably, a related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated promising results:

- Cell Lines Tested : Jurkat, HeLa, and MCF-7

- IC50 Values :

- Jurkat:

- HeLa:

- MCF-7:

The cytotoxic effects were assessed using the MTT assay, where BPU showed a dose-dependent decrease in cell viability across all tested lines after both 48 and 72 hours of treatment .

| Cell Line | IC50 (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |

|---|---|---|---|---|

| Jurkat | 4.64 | 58.48 | 45.22 | 21.24 |

| HeLa | 9.22 | 62.67 | 46.77 | 29.33 |

| MCF-7 | 8.47 | 43.89 | 23.88 | 15.05 |

The mechanism by which BPU and similar compounds exert their anticancer effects involves several pathways:

- Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase in Jurkat cells.

- Antiangiogenic Properties : It inhibited blood vessel formation in tumor tissues as demonstrated through chick chorioallantoic membrane assays.

- Enzyme Inhibition : Molecular docking studies revealed strong binding affinities for matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer progression .

Antimicrobial Activity

Halogenated compounds like this compound are noted for their antimicrobial properties:

- A review highlighted that brominated derivatives exhibit potent antimicrobial activity against various drug-resistant strains.

- The minimum inhibitory concentrations (MIC) for several halogenated compounds ranged from to , indicating strong efficacy against tested bacteria .

Safety and Toxicity

Safety data sheets indicate that while the compound possesses significant biological activity, it also poses risks:

- Toxicity : It is destructive to tissues of the mucous membranes and upper respiratory tract.

- Handling Precautions : Protective measures are recommended during handling due to its hazardous nature .

Case Studies

- Anticancer Study : A study on BPU demonstrated its effectiveness against various cancer cell lines with minimal toxicity towards normal cells (NIH-3T3) .

- Antimicrobial Efficacy : Research conducted on related bromo derivatives showed promising results against resistant bacterial strains, reinforcing the potential use of halogenated compounds in developing new antibiotics .

化学反应分析

Nucleophilic Substitution Reactions

The benzylic bromide group in 4-bromo-3-(trifluoromethyl)benzyl bromide is highly reactive toward nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and bromo substituents.

Key Findings :

-

The trifluoromethyl group stabilizes transition states via inductive effects, enhancing reaction rates in polar aprotic solvents .

-

Steric hindrance from the bromo and trifluoromethyl groups directs nucleophilic attack to the benzylic position exclusively .

Oxidation and Reduction Pathways

Oxidation :

The benzylic position can be oxidized to a ketone or carboxylic acid under controlled conditions.

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hr | 4-Bromo-3-(trifluoromethyl)benzoic acid | Over-oxidation observed at higher temps | |

| CrO₃/AcOH | Reflux, 4 hr | 4-Bromo-3-(trifluoromethyl)benzaldehyde | 65% yield |

Reduction :

Selective reduction of the benzylic bromide is achievable with hydride donors.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄/THF | 0°C → RT | 4-Bromo-3-(trifluoromethyl)toluene | 88% |

Homologation via Phenonium Ion Intermediates

Under diazotization conditions, this compound undergoes homologation to form benzylic quaternary centers.

| Reaction | Mechanism | Products | Key Observations | Source |

|---|---|---|---|---|

| Diazomethane/Ag₂O | Phenonium ion formation | Alkyl bromide homologs | High exergonicity (ΔG = −32.3 kcal/mol) |

Mechanistic Insights :

-

The reaction proceeds through TS-III and TS-IV transition states, with minimal energy barriers for intermediate steps .

-

Competing hydride shifts are suppressed due to higher activation energies (~3.5 kcal/mol) .

Cross-Coupling Reactions

The bromine atom at the 4-position participates in palladium-catalyzed couplings.

| Reaction Type | Catalysts/Ligands | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aromatic amines | 75% |

Limitations :

-

Steric bulk from the trifluoromethyl group reduces coupling efficiency with bulky arylboronic acids .

Radical Reactions

The benzylic bromide participates in free-radical chain reactions, forming succinimide intermediates.

| Initiator | Conditions | Major Products | Notes | Source |

|---|---|---|---|---|

| AIBN, UV light | Benzene, 60°C | Polyhalogenated derivatives | Requires strict anhydrous conditions |

属性

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXITPNGSCOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229655 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-68-1 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。